Colistin b

Übersicht

Beschreibung

Colistin B, also known as polymyxin E2, is a cyclic polypeptide antibiotic derived from the bacterium Bacillus polymyxa. It is part of the polymyxin group of antibiotics, which are known for their effectiveness against Gram-negative bacteria. This compound is particularly significant as a last-resort treatment for multidrug-resistant infections, especially those caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .

Wissenschaftliche Forschungsanwendungen

Colistin B has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the structure-activity relationships of cyclic peptides.

Biology: Investigated for its interactions with bacterial cell membranes and its role in disrupting bacterial cell integrity.

Medicine: Employed as a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections.

Industry: Utilized in the development of new antibacterial agents and in the formulation of combination therapies to combat antibiotic resistance

Wirkmechanismus

Target of Action

Colistin B, like other polymyxin antibiotics, primarily targets the lipopolysaccharide (LPS) molecules in the outer membranes of Gram-negative bacteria . The initial target of colistin is the LPS component of the bacterial outer membrane .

Mode of Action

This compound is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .

Biochemical Pathways

This compound’s antimicrobial activity stems from electrostatic exchanges between the phosphates of lipid A on the bacterial outer membrane and the cationic Dab (diaminobutyric acid) residue on colistin . The most commonly encountered resistance mechanisms are those that lead to modifications of the lipid A moiety that reduce the affinity of colistin to lipid A or inhibit its successful insertion into the outer membrane .

Pharmacokinetics

This compound is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The result of this compound’s action is the disruption of the bacterial cell membrane, leading to changes in its permeability and ultimately, bacterial cell death .

Action Environment

The use of this compound has been extensive in animals, particularly in swine, for the control of enteric infections . The emergence of transferable bacterial resistance like mcr-genes in isolates from both humans and animals has led to increased attention to the environmental factors influencing the action, efficacy, and stability of this compound . The definition of guidelines for colistin therapy in veterinary and human medicine is crucial, and the implementation of sustainable measures in farm animals for the prevention of infections would help to avoid resistance and should be encouraged .

Biochemische Analyse

Biochemical Properties

Colistin B plays a crucial role in biochemical reactions by interacting with the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the bacterial cell membrane, leading to cell death. This compound binds to the lipid A portion of LPS, displacing calcium and magnesium ions that stabilize the membrane . This binding increases membrane permeability, causing leakage of cellular contents and ultimately bacterial cell death. This compound also interacts with various proteins and enzymes involved in maintaining membrane integrity, further enhancing its bactericidal effect .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts the cell membrane, leading to cell lysis and death. In mammalian cells, this compound can induce cytotoxic effects at high concentrations, affecting cell viability and function. It influences cell signaling pathways by activating stress response pathways and altering gene expression related to cell survival and apoptosis . This compound also impacts cellular metabolism by disrupting mitochondrial function and increasing the production of reactive oxygen species (ROS), leading to oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations, destabilizing the membrane and increasing its permeability . This compound also interacts with phospholipids in the bacterial inner membrane, further disrupting membrane integrity. Additionally, this compound can inhibit the activity of certain enzymes involved in cell wall synthesis, contributing to its bactericidal effect . Changes in gene expression related to stress response and membrane repair are also observed in bacteria exposed to this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its antimicrobial activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that bacterial cells can develop resistance mechanisms, such as modifications to the lipid A component of LPS, reducing the binding affinity of this compound . These resistance mechanisms can impact the long-term efficacy of this compound in treating infections.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces bacterial load and improves survival rates in infected animals . At high doses, this compound can induce nephrotoxicity and neurotoxicity, leading to adverse effects such as kidney damage and neurological symptoms . Threshold effects are observed, where low doses may not be sufficient to achieve bactericidal activity, while high doses increase the risk of toxicity. Careful dosage optimization is essential to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in maintaining membrane integrity and cell wall synthesis . This compound can also affect metabolic flux by disrupting mitochondrial function and increasing the production of reactive oxygen species, leading to oxidative stress . These effects on metabolic pathways contribute to the bactericidal activity of this compound and its impact on cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in the bacterial outer membrane, where it exerts its antimicrobial effects . In mammalian cells, this compound can be taken up by endocytosis and distributed to various cellular compartments . The localization and accumulation of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is primarily in the bacterial outer membrane, where it binds to lipopolysaccharides and disrupts membrane integrity . In mammalian cells, this compound can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Colistin B is synthesized through a non-ribosomal peptide synthesis pathway in Bacillus polymyxa. The process involves the assembly of amino acids into a cyclic decapeptide structure, followed by the addition of a fatty acid chain .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Bacillus polymyxa under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. High-performance liquid chromatography (HPLC) is often used to ensure the purity and concentration of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Colistin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the structure of this compound, potentially altering its antibacterial properties.

Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled pH and temperature conditions.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various chemical reagents depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Polymyxin B: Another member of the polymyxin group, similar in structure and function to Colistin B but with different pharmacokinetic properties.

Colistin A: A closely related compound with slight variations in its amino acid sequence and fatty acid chain.

Polymyxin E1: Another variant of polymyxin E, differing slightly in its molecular structure

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and fatty acid chain, which contribute to its distinct antibacterial properties. Compared to Polymyxin B, this compound is less toxic and has a different spectrum of activity against Gram-negative bacteria .

Eigenschaften

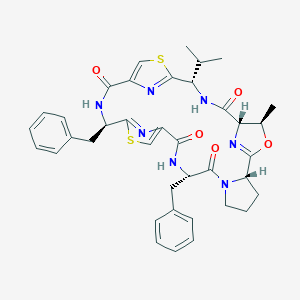

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIWPHSUTGNZST-SSWRVQTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7239-48-7 | |

| Record name | Colistin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLISTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)

![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)